5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Overview
Description
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-d]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine moieties. The presence of a hydroxyl group at the 7th position and a methyl group at the 5th position further enhances its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, causing a significant increase in cells in the G0-G1 stage .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been found to induce apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of certain cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . The compound’s inhibitory effect on CDK2 could lead to alterations in cell cycle progression and induce apoptosis within cells . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, the compound’s significant inhibitory activity against certain cell lines suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its potential interaction with CDK2, it may influence pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-amino-1-methylpyrazole with formamide can yield the desired pyrazolo[4,3-d]pyrimidine scaffold . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-one, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development, particularly as enzyme inhibitors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but differing in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex derivative with additional fused rings, showing enhanced biological activity.
Uniqueness
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPQVNCQAEOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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